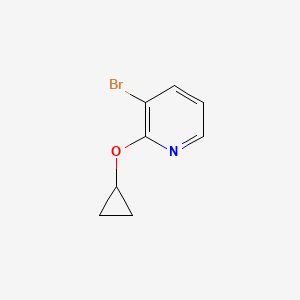

3-Bromo-2-cyclopropoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

3-bromo-2-cyclopropyloxypyridine |

InChI |

InChI=1S/C8H8BrNO/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2 |

InChI Key |

AFJSRJBQMMTIIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC=N2)Br |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Bromo 2 Cyclopropoxypyridine

Cross-Coupling Reactions of Brominated Pyridines

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. For a substrate like 3-Bromo-2-cyclopropoxypyridine, the carbon-bromine bond at the 3-position is the primary site for such reactions, utilizing a transition metal catalyst, typically palladium.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond of the pyridine (B92270) ring to form a palladium(II) intermediate.

Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. wikipedia.org The base plays a crucial role in activating the organoboron compound to facilitate this step. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.org

For this compound, this reaction would be expected to couple a variety of aryl, heteroaryl, or alkyl groups (from the corresponding boronic acid) at the 3-position of the pyridine ring. The choice of catalyst, ligand, base, and solvent would be critical for achieving high yields.

Stille Coupling Reactions

The Stille coupling reaction partners an organohalide with an organotin compound (organostannane) and is catalyzed by palladium. This method is known for its tolerance of a wide array of functional groups.

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not typically require a base. The primary drawback of this method is the toxicity of the organotin reagents and byproducts.

Grignard Reactions and Other Organometallic Transformations

Two main pathways involving Grignard reagents could be envisioned for this compound:

Formation of a Pyridyl Grignard Reagent: The compound could potentially undergo a metal-halogen exchange, for instance with isopropylmagnesium chloride, to form the corresponding Grignard reagent, 2-cyclopropoxy-3-pyridylmagnesium halide. This newly formed organometallic species could then act as a nucleophile, reacting with various electrophiles.

Coupling with an External Grignard Reagent: Alternatively, in a transition-metal-catalyzed process (like a Kumada coupling), this compound could react with an external Grignard reagent (e.g., Phenylmagnesium bromide) to form a C-C bond at the 3-position.

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. Pyridine rings are generally more susceptible to SNAr than benzene (B151609) rings due to the electron-withdrawing nature of the nitrogen atom, which helps to stabilize the negatively charged intermediate (Meisenheimer complex).

For this compound, a nucleophile could potentially attack either the carbon bearing the bromo group (C-3) or the carbon bearing the cyclopropoxy group (C-2). The relative reactivity of these positions would depend on several factors:

Leaving Group Ability: Bromide is generally a good leaving group in SNAr reactions. The cyclopropoxy group would be a much poorer leaving group.

Ring Activation: The nitrogen atom activates the ortho (C-2, C-6) and para (C-4) positions towards nucleophilic attack. Therefore, the C-2 position is electronically favored for attack.

Given these factors, an SNAr reaction would be more likely to proceed via attack at the C-2 position, displacing the cyclopropoxy group, rather than at the C-3 position. However, the viability of this reaction would depend on the reaction conditions and the nucleophile used. Reactions involving the displacement of alkoxy groups on pyridine rings often require harsh conditions. sci-hub.se

Regioselectivity and Stereoselectivity Studies in Chemical Transformations

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of this compound, several regiochemical questions arise:

In Cross-Coupling: The reaction is expected to be highly regioselective at the C-3 position due to the presence of the carbon-bromine bond, which is the established reactive site for these catalytic cycles.

In Nucleophilic Aromatic Substitution: As discussed above, the regioselectivity would be a competition between attack at the C-2 and C-3 positions. Theoretical and experimental studies on related 3-substituted-2-halopyridines often show that the outcome is influenced by the nature of the substituent at the 3-position and the reaction solvent. researchgate.net A bulky substituent at C-3 can direct nucleophilic attack to the C-6 position in 2,6-dihalopyridines, though this specific scenario doesn't apply here. researchgate.net The electronic activation by the ring nitrogen favors attack at C-2. sci-hub.senih.gov

Stereoselectivity would primarily be a concern if chiral reactants or catalysts were used, but no information on such transformations for this specific compound is available.

Mechanistic Investigations of Reaction Pathways

Mechanistic investigations provide a deeper understanding of how a reaction proceeds, including the structures of intermediates and transition states. For the reactions discussed:

Suzuki-Miyaura Coupling: Detailed mechanistic studies on bromopyridines confirm the general Pd(0)/Pd(II) catalytic cycle. The role of the base in forming a more nucleophilic boronate species is considered essential for the transmetalation step. wikipedia.orgresearchgate.net Computational studies (DFT) have been used to characterize intermediates and evaluate the preference for different mechanistic pathways in the transmetalation step for related pyridyl systems. researchgate.net

Nucleophilic Aromatic Substitution: The mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized anionic intermediate. nih.gov For pyridyl systems, the nitrogen atom participates in stabilizing this negative charge, particularly when the attack is at the ortho or para position. The rate-determining step can vary depending on the nucleophile and leaving group. sci-hub.se

Without specific experimental or computational data for this compound, any discussion of its reaction mechanisms remains speculative and based on analogies to more commonly studied pyridine derivatives.

Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and stereochemistry of the constituent atoms.

For 3-Bromo-2-cyclopropoxypyridine, ¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these protons would reveal their coupling relationships (ortho, meta, para). The protons of the cyclopropoxy group would be observed in the upfield region. The methine proton attached to the oxygen atom would likely appear as a multiplet, while the four methylene (B1212753) protons of the cyclopropyl (B3062369) ring would exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm), with the carbon atom attached to the bromine atom showing a characteristic chemical shift. The carbon atoms of the cyclopropoxy group would appear in the aliphatic region, with the methine carbon bonded to oxygen appearing at a lower field compared to the methylene carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the correlations between coupled protons, allowing for the establishment of the proton connectivity within the pyridine ring and the cyclopropyl moiety. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing an unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H-4 (Pyridine) | 7.0 - 7.5 | dd | J(H4,H5), J(H4,H6) |

| H-5 (Pyridine) | 7.5 - 8.0 | dd | J(H5,H4), J(H5,H6) |

| H-6 (Pyridine) | 8.0 - 8.5 | dd | J(H6,H4), J(H6,H5) |

| O-CH (Cyclopropyl) | 4.0 - 4.5 | m | |

| CH₂ (Cyclopropyl) | 0.5 - 1.5 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | 155 - 165 |

| C-3 (Pyridine) | 110 - 120 |

| C-4 (Pyridine) | 135 - 145 |

| C-5 (Pyridine) | 120 - 130 |

| C-6 (Pyridine) | 145 - 155 |

| O-CH (Cyclopropyl) | 60 - 70 |

| CH₂ (Cyclopropyl) | 5 - 15 |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to analyze organic molecules.

For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This would result in two peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the cyclopropoxy group, the bromine atom, or cleavage of the pyridine ring. The analysis of these fragment ions would help to confirm the connectivity of the different parts of the molecule.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment Ion | Interpretation |

| [M]⁺, [M+2]⁺ | [C₈H₈BrNO]⁺ | Molecular ion with characteristic bromine isotope pattern |

| [M-C₃H₅O]⁺ | [C₅H₃BrN]⁺ | Loss of the cyclopropoxy radical |

| [M-Br]⁺ | [C₈H₈NO]⁺ | Loss of the bromine radical |

| [C₅H₄N]⁺ | Pyridyl cation | Fragmentation of the pyridine ring |

| [C₃H₅]⁺ | Cyclopropyl cation | Fragmentation of the cyclopropoxy group |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups and can be used to confirm their presence in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclopropyl group. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the ether linkage would also be a prominent feature. The presence of the C-Br bond would give rise to a stretching vibration in the lower frequency region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-C bonds of the cyclopropyl ring, which may be weak in the IR spectrum.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Cyclopropyl) | 2850 - 3000 | IR, Raman |

| C=C / C=N Stretch (Pyridine) | 1400 - 1600 | IR, Raman |

| C-O Stretch (Ether) | 1000 - 1300 | IR, Raman |

| C-Br Stretch | 500 - 700 | IR, Raman |

Advanced Spectroscopic Methods for Conformational and Electronic Structure Determination

While NMR, MS, and vibrational spectroscopy provide a solid foundation for structural elucidation, advanced spectroscopic methods can offer deeper insights into the conformational preferences and electronic structure of this compound. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the through-space proximity of protons, which can help to establish the preferred orientation of the cyclopropoxy group relative to the pyridine ring.

Computational methods, in conjunction with experimental data, can be employed to model the electronic structure and predict spectroscopic properties. These theoretical calculations can aid in the interpretation of complex spectra and provide a more complete understanding of the molecule's properties.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and reactivity of molecules. nih.govrsc.orgmdpi.com For 3-Bromo-2-cyclopropoxypyridine, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These calculations are crucial for predicting the molecule's stability and its likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net In a related molecule, 2,3-Dichloropyridine, the HOMO-LUMO gap was calculated to be 5.75 eV, providing a reference point for the expected electronic stability of substituted pyridines. researchgate.net

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would likely show a negative potential (red/yellow regions) around the nitrogen atom of the pyridine (B92270) ring, indicating its capacity to act as a hydrogen bond acceptor or a site for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 1: Calculated Electronic Properties of Pyridine Derivatives

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.7 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.8 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 4.4 Debye | Measures the polarity of the molecule. |

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and flexibility. For this compound, a key area of investigation is the rotation around the C-O bond connecting the cyclopropoxy group to the pyridine ring. This rotation determines the spatial orientation of the two ring systems relative to each other.

Conformational analysis, often performed in conjunction with MD simulations or through systematic rotational scans using quantum chemical methods, identifies the most stable conformers (isomers that differ by rotation around single bonds). researchgate.net The relative energies of these conformers dictate their population at equilibrium. The solvent environment can significantly influence conformational equilibria; for instance, polar solvents might stabilize a more polar conformer. researchgate.net For this compound, the orientation of the cyclopropyl (B3062369) group could be influenced by steric interactions with the bromine atom and electronic interactions with the pyridine ring.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (Br-C2-O-C_cyclopropyl) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Anti-periplanar) | ~180° | 0.00 | Most stable conformer with minimal steric hindrance. |

| B (Syn-periplanar) | ~0° | +3.5 | Less stable due to steric clash between the bromine and cyclopropyl groups. |

| C (Gauche) | ~60° | +1.2 | Intermediate stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While specific QSAR studies on this compound are not available, the methodology can be described. A QSAR model for a set of pyridine analogs would involve calculating various molecular descriptors that quantify their physicochemical properties. mdpi.com

These descriptors fall into several categories:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular weight, volume, surface area, specific steric parameters (e.g., Taft or STERIMOL).

Hydrophobic: LogP (octanol-water partition coefficient).

Topological: Connectivity indices that describe the branching and shape of the molecule.

Once calculated, these descriptors are used as independent variables in a statistical model (e.g., multiple linear regression) to predict the dependent variable (biological activity). Such models can help identify the key chemical features of this compound that are important for a specific biological effect. nih.govmdpi.com

Table 3: Relevant QSAR Descriptors for this compound

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Hydrophobicity | Calculated LogP (CLogP) | Affects membrane permeability and binding to hydrophobic pockets in proteins. |

| Electronic | Nitrogen Atom Partial Charge | Influences hydrogen bonding capability with a biological target. |

| Steric | Molecular Volume | Determines the fit of the molecule within a receptor's binding site. |

| Topological | Wiener Index | Relates to the overall shape and compactness of the molecule. |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). dntb.gov.uadntb.gov.ua This technique is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms at a molecular level. nih.govnih.gov

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom). biorxiv.orgnih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to characterize these non-covalent interactions. biorxiv.orgnih.gov Docking studies could reveal how this compound might theoretically bind to a specific enzyme or receptor active site, guiding the design of more potent analogs. nih.govrsc.org

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result |

|---|---|

| Binding Affinity (Score) | -7.2 kcal/mol |

| Interacting Residue 1 | LEU 83 |

| Interaction Type 1 | Hydrophobic interaction with the cyclopropyl group. |

| Interacting Residue 2 | GLU 101 |

| Interaction Type 2 | Hydrogen bond with the pyridine nitrogen. |

| Interacting Residue 3 | TYR 103 |

| Interaction Type 3 | Halogen bond with the bromine atom. |

In Silico Approaches for Synthetic Route Design and Optimization

Computational tools can assist in the design and optimization of synthetic routes for chemical compounds. For this compound, in silico retrosynthesis software can propose potential synthetic pathways by breaking the target molecule down into simpler, commercially available precursors.

These programs utilize databases of known chemical reactions and reaction rules to generate a tree of possible synthetic routes. The proposed routes can then be evaluated by chemists based on factors like the cost of starting materials, reaction yields, and experimental feasibility. For this compound, a likely retrosynthetic disconnection would be at the ether linkage, suggesting a reaction between a 3-bromo-2-halopyridine or 3-bromo-2-hydroxypyridine (B31989) and a cyclopropoxide source. Computational chemistry can further optimize reaction conditions by modeling reaction mechanisms and transition states to predict yields and potential byproducts.

Table 5: Hypothetical Retrosynthetic Analysis for this compound

| Retrosynthetic Step (Disconnection) | Precursors | Proposed Reaction Type |

|---|---|---|

| C-O Ether Bond | 3-Bromo-2-hydroxypyridine and Cyclopropyl bromide | Williamson Ether Synthesis |

| C-O Ether Bond | 3-Bromo-2-chloropyridine and Sodium cyclopropoxide | Nucleophilic Aromatic Substitution |

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Utility as Building Blocks for Complex Nitrogen-Containing Heterocycles

3-Bromo-2-cyclopropoxypyridine is a highly functionalized building block, primed for the construction of more elaborate molecular structures. sigmaaldrich.comresearchgate.net Its utility stems from the strategic placement of its functional groups: the pyridine (B92270) core, the bromine atom at the 3-position, and the cyclopropoxy group at the 2-position.

The pyridine ring itself is a privileged scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs. nih.govmsesupplies.com The bromine atom serves as a versatile synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are cornerstones of modern organic synthesis, allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.netacs.org For instance, the bromine atom on the pyridine ring can be readily displaced by various aryl, heteroaryl, or alkyl groups, facilitating the synthesis of highly substituted bipyridines and other complex polycyclic systems. researchgate.netacs.org

The cyclopropoxy group is not merely a spectator. It imparts a degree of three-dimensionality to the otherwise flat pyridine ring. This is an increasingly desirable feature in drug discovery, as molecules with greater 3D character can form more specific and effective interactions with the binding sites of biological targets like proteins and enzymes. sygnaturediscovery.comlifechemicals.comnih.gov The combination of the reactive bromo-substituent with the sp³-rich cyclopropyl (B3062369) moiety makes this compound a valuable starting material for libraries of novel nitrogen-containing heterocycles with diverse spatial arrangements.

Development of Novel Synthetic Methodologies Utilizing Pyridine Ethers

Pyridine ethers, as a class, are important intermediates in organic synthesis. The ether linkage is generally stable, yet the alkoxy group can influence the reactivity of the pyridine ring and, in some cases, be cleaved or rearranged under specific catalytic conditions. sci-hub.seacs.org

The development of novel synthetic methodologies often focuses on creating more efficient and selective ways to functionalize such scaffolds. For a molecule like this compound, research in this area could involve:

Selective C-H Activation : Developing new catalyst systems that can selectively functionalize the C-H bonds at other positions of the pyridine ring while leaving the C-Br and C-O bonds intact. This would allow for the stepwise and controlled introduction of multiple substituents.

Catalytic C-O Bond Cleavage/Functionalization : While generally stable, the C-O ether bond can be targeted by specific catalysts, such as iridium or palladium complexes, to enable O-to-N alkyl migration or other rearrangements, leading to N-substituted pyridones. acs.orgacs.org

Domino or Tandem Reactions : Designing one-pot reactions where an initial cross-coupling at the C-Br bond triggers a subsequent cyclization or rearrangement involving the cyclopropoxy group, enabling the rapid construction of complex fused-ring systems.

These potential avenues highlight how functionalized pyridine ethers like this compound can serve not only as substrates but also as probes for discovering new chemical reactions and strategies.

Strategies for Fragment-Based Chemical Synthesis

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in pharmaceutical research. nih.govdrugdiscoverychemistry.comdrugdiscoverychemistry.com This approach uses small, low-complexity molecules, or "fragments," to screen for weak but efficient binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules. nih.govnih.gov

This compound (with a molecular weight of 214.06 g/mol ) fits the profile of a well-equipped building block for FBDD, embodying several key features for fragment elaboration. chemscene.com

| Feature | Relevance in Fragment-Based Synthesis |

| Pyridine Core | A common and well-validated heterocyclic scaffold in medicinal chemistry, providing a solid anchor point for binding. |

| Bromine Atom | Acts as a crucial "growth vector" or synthetic handle. It allows for predictable and reliable chemical modification via cross-coupling reactions to expand the fragment into unoccupied regions of the target's binding pocket, thereby increasing affinity and potency. nih.gov |

| Cyclopropoxy Group | Introduces three-dimensional (3D) character. This is highly advantageous as it allows exploration of non-flat binding sites and can lead to improved physicochemical properties and greater selectivity compared to purely flat, aromatic fragments. lifechemicals.comnih.govdiscoveryoutsource.com |

The modular nature of this compound, with its distinct core, reactive site, and 3D element, makes it an ideal tool for systematically building libraries of compounds around an initial fragment hit. Chemists can leverage the established reactivity of the C-Br bond to rapidly synthesize analogues with diverse substituents, accelerating the hit-to-lead optimization process. nih.gov

Considerations for Green Chemistry Principles in Synthetic Applications

The principles of green chemistry aim to make chemical processes more environmentally benign, safer, and more efficient. ijarsct.co.inrasayanjournal.co.in The synthesis and subsequent use of this compound can be viewed through this lens, with several opportunities for applying greener methodologies.

| Green Chemistry Principle | Application in the Synthesis & Use of this compound |

| Catalysis | Utilizing highly efficient catalysts (e.g., palladium-based) for cross-coupling reactions minimizes waste by replacing stoichiometric reagents. Developing recyclable or heterogeneous catalysts further enhances sustainability. biosynce.comrsc.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all reactant materials into the final product. Annulation or cycloaddition strategies that build the pyridine ring efficiently are examples. |

| Safer Solvents & Conditions | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free reaction conditions. rasayanjournal.co.in Cross-coupling reactions of bromopyridines have been successfully performed in aqueous media. researchgate.net |

| Energy Efficiency | Employing methods like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.gov These techniques have been successfully applied to the synthesis of pyridine and pyridone derivatives. mdpi.comnih.gov |

| Reduction of Derivatives | Developing synthetic pathways that avoid the need for protecting groups on the pyridine nitrogen or other functionalities simplifies the process, reducing steps and waste generation. |

By consciously applying these principles, the environmental footprint associated with the production and derivatization of valuable building blocks like this compound can be significantly reduced, aligning advanced chemical synthesis with the goals of sustainability. ijarsct.co.inbiosynce.com

Contribution to Pre Clinical Chemical Biology Research Methodologies

Strategies for Structural Modification in Lead Optimization

Lead optimization is an iterative process in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. patsnap.com The process often involves systematic structural modifications to understand the structure-activity relationship (SAR). patsnap.com 3-Bromo-2-cyclopropoxypyridine offers a scaffold with distinct functional handles that are highly amenable to established lead optimization strategies.

The bromine atom at the 3-position is particularly valuable, serving as a key site for introducing chemical diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. mdpi.comacs.org This allows for the straightforward application of several optimization strategies:

Fragment Growing: This strategy involves extending a fragment or lead compound to engage with additional binding pockets of a biological target. Starting with the this compound core, researchers can "grow" the molecule by coupling various aryl or alkyl fragments at the 3-position to probe for new interactions and improve binding affinity. nih.govwikipedia.org

Fragment Linking: If two different fragments are known to bind in adjacent pockets of a target, they can be linked together to create a single, more potent molecule. The bromo-handle on the pyridine (B92270) ring provides a convenient attachment point for a linker that connects to a second pharmacophore.

Structural Simplification: In cases where a lead compound is overly complex or has poor physicochemical properties, structural simplification can be employed. nih.gov This might involve replacing a complex group, initially installed at the 3-position of the pyridine ring, with a smaller or less lipophilic moiety to improve properties like solubility or reduce molecular weight. nih.gov

The 2-cyclopropoxy group also plays a crucial role. This small, rigid, and lipophilic group can influence the molecule's conformation and metabolic stability. During lead optimization, this group can be replaced with other alkoxy or functional groups to fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov

The following table summarizes the utility of this compound's structural features in lead optimization.

| Structural Feature | Position | Role in Lead Optimization | Applicable Strategies |

| Pyridine Ring | Core Scaffold | Provides a "privileged" heterocyclic core with defined vectoral geometry and hydrogen bonding capabilities. | All |

| Bromine Atom | C3-Position | Acts as a versatile chemical handle for C-C and C-N bond formation via cross-coupling reactions. | Fragment Growing, Fragment Linking |

| Cyclopropoxy Group | C2-Position | Influences lipophilicity, metabolic stability, and conformation. Can be modified to tune ADME properties. | Structural Simplification, SAR Exploration |

Methodologies for Chemical Probe-Based Target Identification

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological function. rsc.org The development of effective chemical probes is a cornerstone of modern chemical biology for identifying and validating new drug targets. The structure of this compound is well-suited for elaboration into a variety of chemical probes.

The core 2-cyclopropoxypyridine (B13670387) moiety can act as the pharmacophore responsible for binding to the target protein. The bromine atom at the 3-position serves as an ideal attachment point for incorporating essential probe functionalities, such as:

Reporter Tags: A fluorescent dye or an affinity tag like biotin (B1667282) can be attached via a linker to the C3-position. This allows for the visualization or isolation of the target protein after binding. Pyridine-based fluorescent probes have been successfully developed for various sensing applications. mdpi.commdpi.com

Photoaffinity Labels: A photo-reactive group (e.g., a diazirine) can be installed. Upon UV irradiation, this group forms a covalent bond with the target protein, enabling its definitive identification through proteomic techniques. cuny.edu

Once a probe based on the this compound scaffold is synthesized, it can be employed in several methodologies for target identification:

Direct Biochemical Methods: This approach often involves affinity purification. A probe with a biotin tag is incubated with a cell lysate. The probe-protein complex is then captured on streptavidin-coated beads, and the isolated protein is identified using mass spectrometry.

Computational Inference: Docking studies and molecular simulations can be used to predict potential binding partners for the probe. These computational hypotheses can then be validated experimentally.

The strategic placement of the bromo-substituent on the pyridine ring allows for the attachment of these functional moieties at a position that is often solvent-exposed and less likely to interfere with the primary binding interactions of the core pharmacophore.

Chemoinformatics and Chemical Library Design Principles for Pyridine Scaffolds

Chemoinformatics applies computational methods to analyze and organize chemical information, playing a critical role in the design of compound libraries for high-throughput screening and drug discovery. nih.govnih.gov The pyridine scaffold is considered a "privileged structure" because it is capable of binding to a wide range of biological targets. rsc.org Consequently, it is a highly desirable core for combinatorial library design.

This compound is an excellent starting material for creating a focused library of compounds. Using the bromine atom as a diversification point, a large number of derivatives can be synthesized in parallel by employing various cross-coupling partners. This allows for a systematic exploration of the chemical space around the 2-cyclopropoxypyridine core.

Chemoinformatics principles guide the design of such a library:

Descriptor Calculation: For a virtual library of derivatives, key molecular descriptors such as molecular weight (MW), calculated logP (cLogP), topological polar surface area (TPSA), and the number of rotatable bonds are calculated to ensure the compounds adhere to "drug-like" principles (e.g., Lipinski's Rule of Five).

Diversity and Chemical Space Analysis: Computational tools are used to ensure the library has a high degree of structural diversity, covering a broad area of chemical space. This increases the probability of finding a hit against a new biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once initial activity data is obtained for a set of library compounds, QSAR models can be built to correlate structural features with biological activity, guiding the design of subsequent, more potent generations of compounds. nih.gov

The table below illustrates a hypothetical set of derivatives that could be generated from this compound and their calculated properties, demonstrating the principles of library design.

Analysis of Patent Literature Relevant to 3 Bromo 2 Cyclopropoxypyridine

Academic Review of Patented Synthetic Routes and Intermediate Use

While a direct patent for the synthesis of 3-Bromo-2-cyclopropoxypyridine has not been identified, the patent literature discloses several synthetic methodologies for analogous 2-alkoxy-substituted and bromo-substituted pyridines. These patented routes provide a framework for the potential synthesis of this compound. A plausible synthetic strategy for this compound could involve two primary approaches: the bromination of a 2-cyclopropoxypyridine (B13670387) intermediate or the O-alkylation of 3-bromo-2-hydroxypyridine (B31989) with a cyclopropyl-containing reagent.

A Chinese patent, CN104974081A, describes a synthetic method for 3-bromopyridine, a key structural component. google.com The process involves the direct bromination of pyridine (B92270) using bromine in the presence of sulfuric acid. google.com While this patent focuses on the synthesis of the parent 3-bromopyridine, the conditions outlined could potentially be adapted for the bromination of a pre-functionalized pyridine ring, such as 2-cyclopropoxypyridine.

Another relevant patent, WO2019145177A1, details the bromination of various pyridine derivatives. google.com This patent highlights the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as brominating agents, which can offer greater selectivity compared to molecular bromine. google.comjustia.com The reactions are typically conducted in the presence of a radical initiator or under UV irradiation. google.com The application of such a method to 2-cyclopropoxypyridine could potentially yield the desired this compound.

The table below summarizes a potential synthetic route for this compound based on methodologies described in the patent literature for similar compounds.

| Step | Reaction | Reagents and Conditions | Relevant Patent |

| 1 | Etherification | 3-Bromo-2-hydroxypyridine, Cyclopropyl (B3062369) bromide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) | Method suggested by general organic synthesis principles, with analogous etherifications of pyridinols found in broader patent literature. |

| 2 | Bromination | 2-Cyclopropoxypyridine, Brominating agent (e.g., Br2/H2SO4 or DBDMH), Solvent (e.g., Chlorobenzene, Acetonitrile) | WO2019145177A1 google.com |

It is important to note that the successful application of these patented methods to the synthesis of this compound would require empirical optimization of reaction conditions.

Examination of Patent Claims Pertaining to Pyridine Derivative Synthesis

An examination of patent claims provides insight into the scope of protection sought for synthetic methodologies. In the context of this compound, the claims of patents for the synthesis of substituted pyridines are of particular interest.

A Chinese patent application, CN104130183A, claims a synthetic method for 3-bromopyridine involving the reaction of pyridine with a hydrobromic acid solution under the action of hydrogen peroxide. google.com The claims are specific to the synthesis of 3-bromopyridine itself. However, the novelty of the reagent system could potentially be explored for the bromination of other pyridine derivatives.

The claims in patent WO2019145177A1 are more broadly directed to a process for the preparation of certain brominated pyridine derivatives. google.com The claims specify the use of particular brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and reaction conditions, including the use of radical initiators. google.com A key aspect of the claims is the focus on achieving regioselectivity in the bromination of substituted pyridines. google.com While this compound is not explicitly mentioned, the language of the claims may be broad enough to cover its synthesis if 2-cyclopropoxypyridine were used as a starting material.

The following table outlines key features of patent claims relevant to the synthesis of substituted pyridine derivatives.

| Patent | Key Claimed Features | Potential Relevance to this compound |

| CN104974081A | A synthetic method for 3-bromopyridine using bromine and sulfuric acid. google.com | The claimed methodology could be investigated for the bromination of 2-cyclopropoxypyridine. |

| CN104130183A | A synthetic method for 3-bromopyridine using hydrobromic acid and hydrogen peroxide. google.com | The novel reagent system could be tested for the bromination of a cyclopropoxy-substituted pyridine ring. |

| WO2019145177A1 | A process for the bromination of pyridine derivatives using specific brominating agents (e.g., DBDMH) under radical-generating conditions. google.com | The claims appear broad enough to potentially encompass the synthesis of this compound from 2-cyclopropoxypyridine. |

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-Bromo-2-cyclopropoxypyridine, and what are the critical parameters influencing yield?

Answer: A typical route involves nucleophilic aromatic substitution (SNAr) on 3-bromo-2-chloropyridine using cyclopropanol under basic conditions (e.g., NaH or K2CO3 in DMF). Critical parameters include:

- Temperature : Elevated temperatures (~100–120°C) enhance reaction rates but may promote side reactions like dehalogenation.

- Base selection : Strong bases (e.g., NaH) improve nucleophilicity but require anhydrous conditions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states and enhance reactivity.

Evidence from analogous bromopyridine syntheses (e.g., 3-Bromo-2-methoxypyridine) suggests yields of 60–80% under optimized conditions .

Advanced Synthesis

Q. Q2. How can regioselective introduction of the cyclopropoxy group at the 2-position of 3-bromopyridine be achieved to minimize by-products?

Answer: Regioselectivity is controlled by:

- Directing effects : The bromine atom at the 3-position directs nucleophilic attack to the adjacent 2-position via electronic effects.

- Protecting groups : Temporary protection of reactive sites (e.g., using trimethylsilyl groups) prevents undesired substitutions.

- Catalysis : Transition-metal catalysts (e.g., CuI) can mediate Ullmann-type couplings for selective etherification.

Studies on 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine highlight the role of steric hindrance and electronic factors in directing substitutions .

Basic Characterization

Q. Q3. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer: Key techniques include:

- ¹H/¹³C NMR : Cyclopropoxy protons appear as a multiplet at δ 0.5–1.5 ppm, while the pyridine ring protons resonate downfield (δ 7.0–8.5 ppm).

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm the molecular formula (C₈H₈BrNO).

- IR spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and C-Br (500–700 cm⁻¹) validate functional groups.

Data from 3-Bromo-2-formylpyridine (PubChem) supports these assignments .

Advanced Characterization

Q. Q4. How can researchers resolve overlapping signals in the ¹H NMR spectrum of this compound derivatives?

Answer: Overlapping signals are addressed via:

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to resolve complex splitting patterns.

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering in cyclopropane).

- Deuterated solvents : Use of DMSO-d₆ or CDCl₃ minimizes solvent interference.

Similar strategies were applied to 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine derivatives .

Basic Biological Activity

Q. Q5. What preliminary assays are recommended to assess the bioactivity of this compound?

Answer: Standard assays include:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets.

Analogous bromopyridines (e.g., 3-Bromo-2-formylpyridine) showed IC₅₀ values of 10–50 μM in anticancer studies .

Advanced Biological Activity

Q. Q6. How should contradictory results between in vitro and in vivo studies on the anticancer activity of this compound be analyzed?

Answer: Discrepancies arise due to:

- Metabolic instability : Rapid hepatic clearance in vivo reduces bioavailability.

- Off-target effects : Use of isoform-specific inhibitors or CRISPR knockdowns validates target engagement.

- Pharmacokinetic profiling : Assess plasma half-life, tissue distribution, and metabolite identification.

Contradiction analysis frameworks from qualitative research emphasize iterative hypothesis testing .

Data Contradiction

Q. Q7. What methodologies address discrepancies in reported solubility or stability data of halogenated pyridine derivatives?

Answer:

- Standardized protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method).

- Accelerated stability studies : Expose compounds to heat/humidity and monitor degradation via HPLC.

- Interlaboratory validation : Collaborative studies reduce instrumentation bias.

For example, solubility data for 3-Bromo-2-methylpyridine varied by ±15% across labs, resolved through protocol harmonization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.